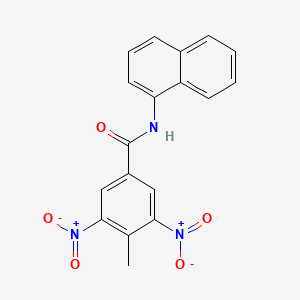![molecular formula C16H11N3O6 B11701609 3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11701609.png)
3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid is a complex organic compound that features a nitro group, a dioxoisoindoline moiety, and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common route includes the nitration of phthalic anhydride to form 4-nitrophthalic anhydride, followed by its reaction with an appropriate amine to introduce the amino group. The final step involves the coupling of this intermediate with a benzoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propanoic acid
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
The uniqueness of 3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H11N3O6 |
|---|---|
Molecular Weight |
341.27 g/mol |
IUPAC Name |
3-[(4-nitro-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H11N3O6/c20-14-11-5-2-6-12(19(24)25)13(11)15(21)18(14)8-17-10-4-1-3-9(7-10)16(22)23/h1-7,17H,8H2,(H,22,23) |
InChI Key |
JWJVWVYSGSKTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11701540.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)
![4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)
![methyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B11701575.png)

![2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11701583.png)
![Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-](/img/structure/B11701591.png)


![(4Z)-5-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701619.png)


![3-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11701627.png)
